1-(2,4-Dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-7-yl)guanidine
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Overview
Description
1-(2,4-Dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-7-yl)guanidine is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core and a guanidine group.
Preparation Methods
The synthesis of 1-(2,4-Dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-7-yl)guanidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Guanidine Group: The guanidine group is introduced through a reaction with a suitable guanidine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for characterization .
Chemical Reactions Analysis
1-(2,4-Dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-7-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-7-yl)guanidine involves its interaction with specific molecular targets. For instance, as a thymidine phosphorylase inhibitor, it binds to the active site of the enzyme, preventing the conversion of thymidine to thymine. This inhibition can disrupt DNA synthesis in rapidly dividing cells, making it a potential anticancer agent .
Comparison with Similar Compounds
1-(2,4-Dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-7-yl)guanidine can be compared with other thieno[3,2-d]pyrimidine derivatives:
1-(2,4-Dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-6-yl)guanidine: Similar structure but different position of the guanidine group.
1-(4-(1-(2,6-difluorobenzyl)-5-((dimethylamino)methyl)-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl)phenyl)-3-methoxyurea: A more complex derivative with additional functional groups.
Properties
CAS No. |
538360-42-8 |
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Molecular Formula |
C7H7N5O2S |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-7-yl)guanidine |
InChI |
InChI=1S/C7H7N5O2S/c8-6(9)10-2-1-15-4-3(2)11-7(14)12-5(4)13/h1H,(H4,8,9,10)(H2,11,12,13,14) |
InChI Key |
DKIJGXHVUUUHOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(S1)C(=O)NC(=O)N2)N=C(N)N |
Origin of Product |
United States |
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